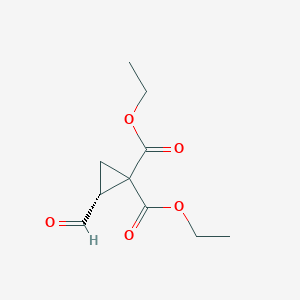![molecular formula C12H22O4S2 B12541240 4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) CAS No. 143570-34-7](/img/structure/B12541240.png)
4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) is an organic compound characterized by the presence of two 2,2-dimethyl-1,3-dioxolane rings connected by a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a disulfide compound under specific conditionsThe reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The dioxolane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted dioxolanes.
Scientific Research Applications
4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) involves its interaction with specific molecular targets. The disulfide bridge can undergo redox reactions, influencing various biochemical pathways. The dioxolane rings can interact with enzymes and other proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but with different functional groups.
1,3-Dioxolane,2,2-dimethyl-4,5-bis(methylene): Shares the dioxolane ring but lacks the disulfide bridge.
Uniqueness
4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) is unique due to its combination of dioxolane rings and a disulfide bridge, providing distinct chemical and physical properties that are not found in similar compounds .
Properties
CAS No. |
143570-34-7 |
|---|---|
Molecular Formula |
C12H22O4S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyldisulfanyl]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H22O4S2/c1-11(2)13-5-9(15-11)7-17-18-8-10-6-14-12(3,4)16-10/h9-10H,5-8H2,1-4H3 |
InChI Key |
DZZIERXVBQNAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CSSCC2COC(O2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


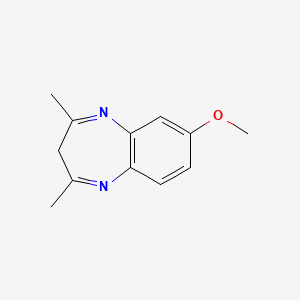
![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea](/img/structure/B12541196.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)

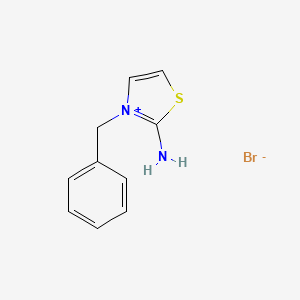
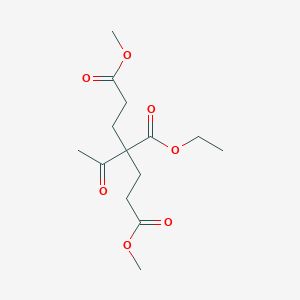
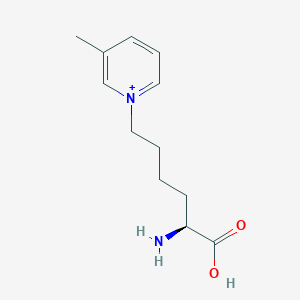

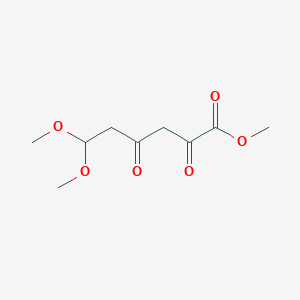

![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
